molecular formula C13H18N2O2 B2368188 1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane CAS No. 87620-69-7

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane

Cat. No. B2368188
CAS RN: 87620-69-7
M. Wt: 234.299
InChI Key: ZAIKTKHMAIYBHA-UHFFFAOYSA-N
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Description

The compound “1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane” is a type of 1-pyridazinyl-hydroxyimino-3-phenyl-propane . These compounds are GPBAR1 agonists and may therefore be useful as medicaments for the treatment of diseases such as type II diabetes .

Scientific Research Applications

Structural Analysis and Derivative Synthesis

1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane and its derivatives exhibit diverse structural characteristics and configurations. Studies have focused on understanding their crystallographic properties and synthesizing various derivatives for potential applications:

  • Oxime derivatives containing morpholin groups have been structurally analyzed, revealing interactions forming two-dimensional networks and specific configurations of cyclobutane and morpholin rings (Dinçer et al., 2005).
  • The synthesis of derivatives such as 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides has been reported, focusing on their antitumor activities, with structural confirmation through spectroscopic methods (Isakhanyan et al., 2016).
  • Antibacterial activities of various 1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides have been evaluated, indicating potential biologically active compounds in this series (Isakhanyan et al., 2014).
  • Diastereoisomeric 1-Aryl-3-piperidino(morpholino)-2-phenylpropan-1-ols have been synthesized, separated, and characterized, showcasing the potential for specific applications based on stereochemistry (Gevorgyan et al., 2009).

Quantum Structure-Activity Relationship (QSAR) Analysis

QSAR analysis has been utilized to determine the relationships between molecular structure and biological activity, providing a theoretical basis for designing new compounds with potential antioxidant activities:

  • QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives has been conducted, revealing factors influencing antioxidant activity and providing insights for the design of new potential antioxidants (Drapak et al., 2019).

Pharmaceutical and Biological Applications

Several studies have highlighted the pharmaceutical and biological applications of compounds related to this compound, emphasizing their antimicrobial, anti-inflammatory, and analgesic activities:

  • New 3-Morpholyl-Substituted 4-Aryl-2-Arylimino-2,3-Dihydrothiazole Derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Drapak et al., 2022).
  • The synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)-thiazolidin-4-one derivatives has been reported, showing moderate in vitro antibacterial and antifungal activities (Patil et al., 2011).

Mechanism of Action

While the specific mechanism of action for “1-(Hydroxyimino)-3-morpholin-4-yl-1-phenylpropane” is not available, similar compounds are known to act as GPBAR1 agonists . GPBAR1 is a receptor that plays a role in various biological processes, including glucose metabolism and inflammation.

properties

IUPAC Name

(NZ)-N-(3-morpholin-4-yl-1-phenylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-14-13(12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5,16H,6-11H2/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIKTKHMAIYBHA-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC/C(=N/O)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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